molecular formula C21H19BrN2O3 B2562761 benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 331842-86-5

benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B2562761
CAS No.: 331842-86-5
M. Wt: 427.298
InChI Key: CWHKVBJSRGJFFN-UHFFFAOYSA-N
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Description

Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a brominated indole moiety, a pyrrolidine ring, and a benzyl ester group. It is often used in chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of indole to form 5-bromoindole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrolidine-1-carboxylic acid chloride to introduce the pyrrolidine-1-carboxylate group. Finally, the benzyl ester is formed through esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(5-chloro-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(5-fluoro-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(5-iodo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKVBJSRGJFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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